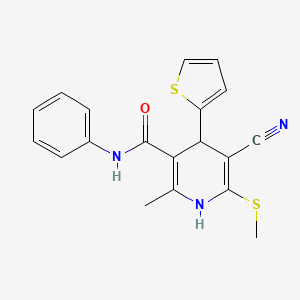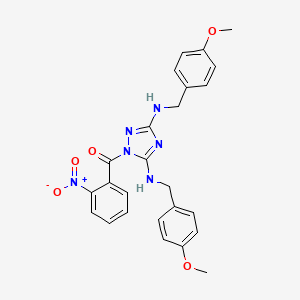
N,N'-bis(4-methoxybenzyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-methoxybenzyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine, commonly known as BZT-5, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BZT-5 is a member of the 1,2,4-triazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of BZT-5 is not yet fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer progression and inflammation. One proposed mechanism involves the inhibition of the enzyme topoisomerase II, which is responsible for DNA replication and repair. By inhibiting this enzyme, BZT-5 can prevent cancer cells from dividing and multiplying.
Biochemical and Physiological Effects:
BZT-5 has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. It has also been found to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with many diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BZT-5 is its high potency against cancer cells and its ability to selectively target cancer cells while sparing healthy cells. However, its low solubility in water can make it challenging to work with in laboratory experiments. Additionally, further studies are needed to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for research involving BZT-5. One potential avenue is the development of BZT-5 derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine its efficacy against different types of cancer and to investigate its potential use in combination with other cancer therapies. Finally, more research is needed to fully understand the mechanism of action of BZT-5 and to identify potential targets for its therapeutic effects.
Méthodes De Synthèse
BZT-5 can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 2-nitrobenzoyl chloride, followed by the addition of triazole and diamine moieties. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
BZT-5 has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, BZT-5 has been found to possess potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O5/c1-35-19-11-7-17(8-12-19)15-26-24-28-25(27-16-18-9-13-20(36-2)14-10-18)30(29-24)23(32)21-5-3-4-6-22(21)31(33)34/h3-14H,15-16H2,1-2H3,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBBAIOEBILQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-methoxybenzyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5058216.png)
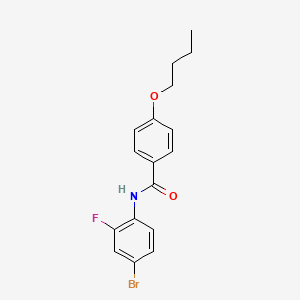
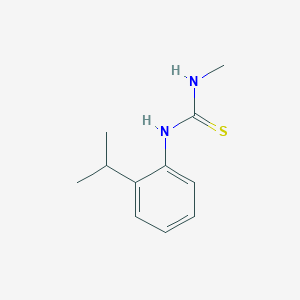
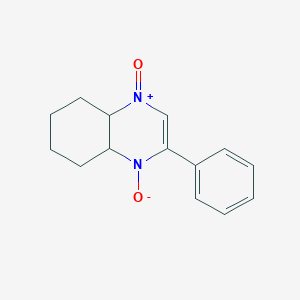
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058245.png)

![5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B5058268.png)
![17-(2-hydroxyethyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5058275.png)
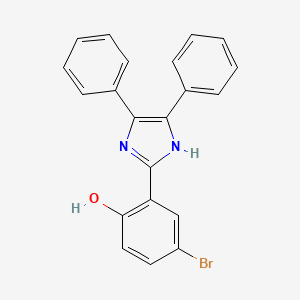
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B5058285.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058291.png)
![2-{2-[2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5058300.png)
![3-{5-[(3-methoxybenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5058308.png)
